molecular formula C17H14BrN5O B2748557 (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034425-68-6

(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2748557
CAS No.: 2034425-68-6
M. Wt: 384.237
InChI Key: JUMASTLQAJMUDG-UHFFFAOYSA-N
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Description

(5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone (CAS# 2034425-68-6) is a high-quality chemical compound with a unique molecular structure that offers excellent reactivity and stability for pharmaceutical research and development . Its structure features a 5-bromopyridine unit and an azetidine ring linked by a phenyl triazole group, making it a versatile intermediate for various organic syntheses, including coupling reactions and click chemistry . The presence of the bromine atom offers a handle for further functionalization via cross-coupling reactions, while the triazole group is a hallmark of modern "click chemistry" applications, facilitating the reliable formation of bioconjugates or more complex molecular architectures . The incorporation of the azetidine ring is particularly valuable in drug design, as it is known to contribute to improved bioavailability and target selectivity . This compound is especially useful in the development of targeted therapies due to its potential to modulate specific biological targets, with recent studies indicating potential in kinase inhibition and inflammatory pathway modulation . Supplied with a guaranteed purity of 90% or higher, this compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c18-14-6-13(7-19-8-14)17(24)22-9-15(10-22)23-11-16(20-21-23)12-4-2-1-3-5-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMASTLQAJMUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CN=C2)Br)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multi-step reactions. One common approach includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Scientific Research Applications

Target Enzyme

The primary target of this compound is the enzyme α-glucosidase . By inhibiting this enzyme, the compound affects carbohydrate digestion pathways, leading to a reduction in postprandial hyperglycemia—a common issue in individuals with type II diabetes.

Mode of Action

The inhibition of α-glucosidase results in decreased glucose absorption from complex carbohydrates, which can help manage blood sugar levels effectively.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential due to its ability to inhibit α-glucosidase. This property positions it as a candidate for developing drugs aimed at treating diabetes and related metabolic disorders. Studies have shown that compounds with similar structures exhibit significant antidiabetic effects .

Biological Studies

In biological research, this compound serves as a model for studying interactions with various biological targets. Its unique structural components allow researchers to explore its effects on enzyme activity and cellular responses. For instance, the triazole ring is known for its bioactivity and is often incorporated into pharmaceuticals for enhancing efficacy .

Material Science

The unique properties of (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone make it a candidate for the development of new materials with specific functionalities. Its potential applications include organic electronics and photonic devices due to its electronic properties stemming from the conjugated system present in its structure .

Antidiabetic Activity

In a study exploring the antidiabetic effects of various compounds, this compound demonstrated significant inhibition of α-glucosidase activity in vitro. This suggests that derivatives of this compound could be developed into effective antidiabetic medications.

Antimicrobial Properties

Research has indicated that compounds containing triazole rings exhibit notable antimicrobial activity. The incorporation of the triazole moiety in this compound may enhance its efficacy against various pathogens, making it a candidate for further exploration in antimicrobial drug development .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Azetidine vs. Furanone/Oxepane
  • 3-Methyl-5-(4-phenyl-1H-1,2,3-triazol-1-yl)furan-2(5H)-one (1a): This compound replaces the azetidine core with a furanone ring. The absence of ring strain in the five-membered furanone may improve synthetic accessibility but reduce conformational rigidity compared to azetidine. Furanone derivatives are often associated with anti-inflammatory or antimicrobial activities, whereas azetidine-containing compounds may target enzymes requiring constrained geometries (e.g., proteases) .
  • The synthesis of oxepane derivatives achieved an 88% yield under reflux conditions, suggesting that azetidine analogs might require optimized protocols due to their higher ring strain .
Key Structural Differences
Compound Core Structure Ring Size Key Substituents Potential Bioactivity
Target Compound Azetidine 4-membered 5-Bromopyridin-3-yl, 4-phenyltriazole Undisclosed (inferred TLR modulation)
1a (Furanone analog) Furanone 5-membered 4-Phenyltriazole, methyl group Anti-inflammatory
Oxepane analog Oxepane 7-membered 4-Phenyltriazole Not reported

Substituent Effects: Bromopyridine vs. Other Groups

  • This contrasts with ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (), where electron-donating amino and ester groups may promote solubility but reduce membrane permeability .
  • Triazole Linker :
    The 1,2,3-triazole in the target compound is structurally analogous to 5-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-3-methylfuran-2(5H)-one (1d) (). Fluorine substitution on the phenyl ring in 1d may improve metabolic stability compared to bromine, albeit with reduced steric bulk .

Biological Activity

The compound (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition effects, supported by relevant research findings and data.

Chemical Structure

The molecular formula of the compound is C17H16BrN5OC_{17}H_{16}BrN_5O, with a molecular weight of approximately 368.24 g/mol. The structure features a brominated pyridine ring linked to a triazole and azetidine moiety, which are critical for its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to the structure of this compound. For instance:

  • Triazole Derivatives : Research indicates that triazole derivatives exhibit significant antimicrobial activity against various bacteria and fungi. The presence of both the pyridine and triazole rings enhances the compound's ability to disrupt microbial cell functions. Commonly tested organisms include:
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans .

Antitumor Activity

The compound's structural components suggest potential antitumor properties. Studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown:

  • Inhibition of Cancer Cell Proliferation : These derivatives demonstrated antiproliferative effects against several cancer cell lines, indicating that similar compounds may also inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research has highlighted the role of nitrogen-containing heterocycles in enzyme inhibition:

  • Inhibition of Mycobacterial ATP Synthase : Some derivatives exhibit potent inhibitory effects on mycobacterial ATP synthase, making them candidates for tuberculosis treatment . This suggests that this compound may also possess similar enzyme-inhibitory properties.

Case Studies

A selection of studies illustrates the biological activity of compounds similar to this compound:

StudyCompoundActivityOrganisms/Cancer Cell LinesReference
1Triazole DerivativesAntimicrobialS. aureus, E. coli, C. albicans
2Pyrazolo[1,5-a]pyrimidinesAntitumorVarious Cancer Cell Lines
3Mycobacterial InhibitorsEnzyme InhibitionMycobacterium tuberculosis

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (5-bromopyridin-3-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

  • Methodology : The compound’s synthesis can involve multi-step protocols, including:

  • Microwave-assisted Suzuki-Miyaura cross-coupling for introducing the bromopyridine moiety (e.g., coupling 3-bromo-4-methylpyridine with boronic acids under argon) .
  • Azetidine functionalization via nucleophilic substitution or click chemistry to install the triazole-phenyl group .
  • Ketone formation using Friedel-Crafts acylation or reaction with activated carbonyl reagents .
    • Key considerations : Optimize reaction time, temperature, and catalyst loading (e.g., Pd(PPh₃)₂Cl₂ for cross-coupling) to minimize side products .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Analytical techniques :

  • X-ray crystallography to resolve the 3D structure, particularly for verifying azetidine-triazole spatial arrangement .
  • Multinuclear NMR (¹H, ¹³C) to assign protons and carbons, focusing on diagnostic peaks (e.g., azetidine N-CH₂, triazole C-H) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .
    • Purity assessment : Use HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reaction yields during scale-up synthesis?

  • Case study : highlights challenges in chlorination steps (e.g., side products from incomplete substitution).

  • Mitigation :

Monitor reaction progress via real-time GC-MS to detect intermediates .

Adjust stoichiometry (e.g., excess POCl₃ for complete conversion) .

Use column chromatography (silica gel, gradient elution) to isolate pure product .

  • Data reconciliation : Compare NMR spectra of intermediates with literature to identify impurities (e.g., unreacted starting material) .

Q. How can the biological activity of this compound be mechanistically explored using in vitro models?

  • Approach :

  • Target identification : Screen against kinase or GPCR panels due to structural similarity to pyrazolyl-triazole inhibitors .
  • Enzyme assays : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) with IC₅₀ determination .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds (e.g., triazole-pyrazole hybrids) .
    • Data interpretation : Correlate substituent effects (e.g., bromopyridine vs. methyl groups) with activity trends .

Q. What crystallographic insights can guide SAR studies for optimizing this compound’s bioactivity?

  • Structural analysis :

  • Hydrogen bonding : Identify interactions between the azetidine N-atom and target proteins (e.g., via docking simulations using PDB structures) .
  • Conformational rigidity : The planar triazole-phenyl group may enhance binding affinity to hydrophobic pockets .
    • Modification strategies : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability .

Methodological Challenges and Solutions

Q. How can unexpected byproducts from triazole-azetidine coupling be characterized and mitigated?

  • Byproduct identification :

  • Use LC-MS/MS to detect dimers or oxidation products .
  • Compare ¹H NMR shifts with known triazole regioisomers (1,4- vs. 1,5-substituted) .
    • Solution : Employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with strict temperature control (0–5°C) to favor 1,4-regioselectivity .

Q. What computational tools are suitable for predicting the compound’s physicochemical properties?

  • Software :

  • Schrödinger Suite : Calculate logP, solubility, and pKa using QikProp .
  • Gaussian : Perform DFT calculations to map electron density (e.g., bromine’s polarizability) .
    • Validation : Compare predicted vs. experimental melting points (DSC) and solubility (shake-flask method) .

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